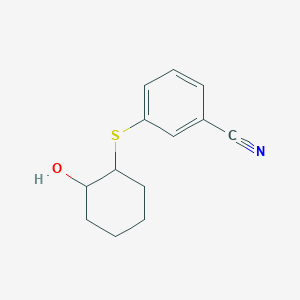![molecular formula C16H14F3N3O2 B6637505 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone is a chemical compound that belongs to the class of pyridazine derivatives. It has been widely studied in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. It also inhibits the activity of the receptor tyrosine kinase (RTK), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone include vasodilatory effects, inhibition of cancer cell growth, and neuroprotective effects. It has been found to increase the production of nitric oxide (NO), which causes vasodilation and reduces blood pressure. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone in lab experiments include its ability to inhibit the activity of various enzymes and receptors, its vasodilatory effects, and its potential use in treating various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone. These include further studies to determine its safety and efficacy in treating various diseases, the development of new derivatives with improved properties, and the investigation of its potential use in combination therapy with other drugs. Additionally, more studies are needed to determine its mechanism of action and to identify potential targets for drug development. Finally, the development of new methods for synthesizing [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone could also be an area of future research.
Métodos De Síntesis
The synthesis of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine-2,5-dione, followed by the reaction of the resulting product with 4-chloro-3-nitropyridazine. The final product is obtained by reduction of the nitro group to a hydroxyl group.
Aplicaciones Científicas De Investigación
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone has been studied for its potential applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, it has been found to have anticancer properties by inhibiting the growth of cancer cells. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, it has been found to have vasodilatory effects, which could be useful in treating hypertension.
Propiedades
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-1-2-10(6-12)14-7-13(23)9-22(14)15(24)11-4-5-20-21-8-11/h1-6,8,13-14,23H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNDPFNRSXWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)
![1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
![3-Ethoxy-7-[[5-(methoxymethyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637484.png)
![[1-[(2,6-Difluorophenyl)methyl]-6-methylpiperidin-3-yl]methanol](/img/structure/B6637492.png)
![2-(4-Fluorophenyl)-1-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6637495.png)

![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)